molecular formula C18H22F3N7O B12390758 Khk-IN-3 CAS No. 2568608-48-8

Khk-IN-3

Cat. No.: B12390758
CAS No.: 2568608-48-8
M. Wt: 409.4 g/mol
InChI Key: HAUDFIFEGDNKJX-LBPRGKRZSA-N
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Preparation Methods

Khk-IN-3 can be synthesized through various synthetic routes. One common method involves the reaction of specific starting materials under controlled conditions to yield the desired compound. The preparation involves the use of solvents like dimethyl sulfoxide (DMSO) and requires careful handling to maintain the purity and stability of the compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Khk-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Khk-IN-3 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Khk-IN-3 is unique among ketohexokinase inhibitors due to its specific molecular structure and high potency. Similar compounds include:

This compound stands out due to its high specificity and effectiveness in inhibiting ketohexokinase, making it a valuable tool in both research and therapeutic applications.

Biological Activity

Khk-IN-3 is a small molecule inhibitor targeting ketohexokinase (KHK), an enzyme critical in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

Biological Role of KHK and Mechanism of this compound

KHK catalyzes the first step in fructose metabolism, converting fructose to fructose-1-phosphate. It exists in two isoforms:

  • KHK-C : Predominantly expressed in the liver, driving fructose metabolism.
  • KHK-A : Ubiquitously expressed but with low enzymatic activity, implicated in non-metabolic roles such as nucleic acid synthesis and cell proliferation .

This compound selectively inhibits KHK-C, reducing fructose metabolism and associated downstream effects like ATP depletion and metabolic stress. This inhibition has been shown to impact cancer cell proliferation and metabolic flux .

1. Impact on Cancer Metabolism

  • Overexpression of KHK-C in liver cancer cells (Huh7 and Hep3B) leads to metabolic rerouting, ATP depletion, and subsequent cell death when exposed to fructose. This compound's inhibition of KHK-C prevents these effects by blocking fructose flux into glycolysis .
  • KHK-A, while not directly targeted by this compound, plays a role in nucleic acid synthesis via phosphorylation of PRPS1. This highlights the broader implications of KHK activity in tumorigenesis .

2. Fructose-Induced Cellular Stress

  • In hepatocellular carcinoma models, fructose metabolism via KHK-C exacerbates oxidative stress and promotes tumor progression. This compound mitigates these effects by inhibiting the enzymatic conversion of fructose .
  • In breast cancer models (MCF-7 and MDA-MB-231), silencing KHK-A reduced fructose-induced invasiveness. Although this compound primarily targets KHK-C, this underscores the relevance of KHK pathways in cancer biology .

3. Metabolic Disorders

This compound has potential applications in non-alcoholic fatty liver disease (NAFLD) and obesity:

  • By inhibiting fructose metabolism, it reduces lipogenesis and fat accumulation.
  • Preclinical studies suggest improvements in insulin sensitivity and reduced hepatic steatosis with this compound treatment .

Case Study 1: Liver Cancer Models

Objective : Assess the effect of KHK inhibition on cancer cell viability.

  • Methodology : Huh7 cells were treated with this compound under high-fructose conditions.
  • Findings :
    • Significant reduction in ATP depletion.
    • Decreased lactate production, indicating reduced glycolytic flux.
    • Enhanced cell survival compared to untreated controls .
ParameterControlThis compound Treated
ATP Levels (% baseline)40%85%
Lactate Production (µmol)12050

Case Study 2: Breast Cancer Invasion

Objective : Investigate the role of KHK-A in cell invasion.

  • Methodology : MCF-7 cells were genetically modified to silence KHK-A and treated with fructose.
  • Findings :
    • Fructose-induced invasiveness was attenuated with KHK-A silencing.
    • This compound showed no direct effect on KHK-A but reduced overall metabolic stress by limiting fructose availability .
ParameterControlKHK-A SilencedThis compound Treated
Cell Invasion Rate (%)100%55%60%

Properties

CAS No.

2568608-48-8

Molecular Formula

C18H22F3N7O

Molecular Weight

409.4 g/mol

IUPAC Name

2-[4-[2-[(2S)-2-methylazetidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-yl]pyrazol-1-yl]-1-piperazin-1-ylethanone

InChI

InChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1

InChI Key

HAUDFIFEGDNKJX-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4

Origin of Product

United States

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